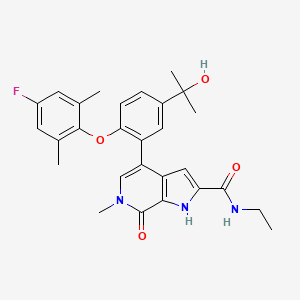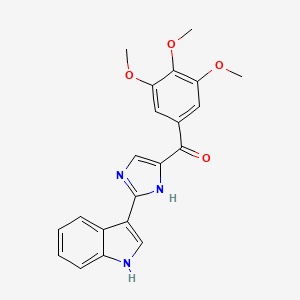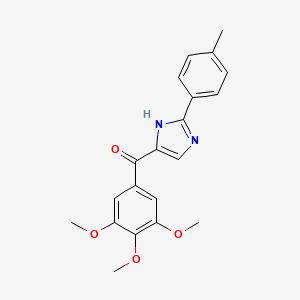
ACT-281959
Overview
Description
ACT-281959 is a novel compound that serves as a prodrug for ACT-246475. It is a potent and selective antagonist of the P2Y12 receptor, which plays a crucial role in platelet aggregation. This compound has shown promising antithrombotic efficacy in preclinical studies and has entered clinical trials for further evaluation .
Preparation Methods
Synthetic Routes and Reaction Conditions
ACT-281959 is synthesized through a multi-step process that involves the preparation of its active form, ACT-246475, followed by the conversion to the prodrug form. The synthesis of ACT-246475 involves the following key steps:
Formation of the pyrimidine core: This step involves the reaction of appropriate starting materials to form the pyrimidine ring structure.
Introduction of functional groups: Various functional groups are introduced to the pyrimidine core through a series of reactions, including nucleophilic substitution and amide bond formation.
Esterification: The final step involves the esterification of the phosphonic acid moiety to form this compound
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
ACT-281959 undergoes several types of chemical reactions, including:
Hydrolysis: The prodrug is activated through the hydrolysis of its ester chains, converting it to the active form, ACT-246475.
Oxidation and Reduction: These reactions may occur during the metabolic processing of the compound in the body.
Substitution: Nucleophilic substitution reactions are involved in the synthesis of the compound.
Common Reagents and Conditions
Hydrolysis: Typically carried out under acidic or basic conditions using water or aqueous solutions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used
Major Products Formed
The primary product formed from the hydrolysis of this compound is ACT-246475, which is the active form of the compound. Other minor products may include various metabolites formed during the metabolic processing .
Scientific Research Applications
ACT-281959 has several scientific research applications, including:
Chemistry: Used as a model compound to study prodrug activation and the design of selective receptor antagonists.
Biology: Investigated for its role in platelet aggregation and its potential therapeutic applications in cardiovascular diseases.
Medicine: Undergoing clinical trials for its antithrombotic efficacy and safety in humans.
Industry: Potential applications in the development of new antithrombotic therapies and as a reference compound in pharmaceutical research
Mechanism of Action
ACT-281959 exerts its effects by targeting the P2Y12 receptor, a key receptor involved in platelet aggregation. Upon administration, the prodrug is hydrolyzed to its active form, ACT-246475, which binds to the P2Y12 receptor and inhibits its activity. This prevents the activation of platelets and reduces the risk of thrombus formation. The molecular pathways involved include the inhibition of adenosine diphosphate-induced platelet aggregation .
Comparison with Similar Compounds
Similar Compounds
Clopidogrel: Another P2Y12 receptor antagonist used as an antithrombotic agent.
Prasugrel: A thienopyridine class antiplatelet agent that also targets the P2Y12 receptor.
Ticagrelor: A reversible P2Y12 receptor antagonist with a different chemical structure
Uniqueness of ACT-281959
This compound is unique due to its prodrug nature, which allows for improved pharmacokinetic properties and a wider therapeutic window compared to other P2Y12 receptor antagonists. Its selective and potent inhibition of the P2Y12 receptor, combined with its favorable safety profile, makes it a promising candidate for further development as an antithrombotic therapy .
Properties
CAS No. |
1159501-31-1 |
|---|---|
Molecular Formula |
C38H55N6O14P |
Molecular Weight |
850.8 g/mol |
IUPAC Name |
butyl 4-[(2R)-3-[bis(propan-2-yloxycarbonyloxymethoxy)phosphoryl]-2-[[6-[(3S)-3-methoxypyrrolidin-1-yl]-2-phenylpyrimidine-4-carbonyl]amino]propanoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C38H55N6O14P/c1-7-8-20-52-36(47)43-18-16-42(17-19-43)35(46)31(23-59(50,55-24-53-37(48)57-26(2)3)56-25-54-38(49)58-27(4)5)40-34(45)30-21-32(44-15-14-29(22-44)51-6)41-33(39-30)28-12-10-9-11-13-28/h9-13,21,26-27,29,31H,7-8,14-20,22-25H2,1-6H3,(H,40,45)/t29-,31-/m0/s1 |
InChI Key |
ZDPYSJCPGHHDID-SMCANUKXSA-N |
SMILES |
CCCCOC(=O)N1CCN(CC1)C(=O)C(CP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C)NC(=O)C2=CC(=NC(=N2)C3=CC=CC=C3)N4CCC(C4)OC |
Isomeric SMILES |
CCCCOC(=O)N1CCN(CC1)C(=O)[C@H](CP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C)NC(=O)C2=CC(=NC(=N2)C3=CC=CC=C3)N4CC[C@@H](C4)OC |
Canonical SMILES |
CCCCOC(=O)N1CCN(CC1)C(=O)C(CP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C)NC(=O)C2=CC(=NC(=N2)C3=CC=CC=C3)N4CCC(C4)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ACT-281959; ACT 281959; ACT281959. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[1-[(1-amino-1-oxopropan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B605080.png)


![4-[4-Amino-2-(4-methylanilino)-1,3-thiazole-5-carbonyl]benzonitrile](/img/structure/B605084.png)

![3-(4-chlorophenyl)-N-[(3,4-dihydroxyphenyl)methyl]adamantane-1-carboxamide](/img/structure/B605087.png)
![Trans-4-{4-[7-Amino-2-(1,2,3-Benzothiadiazol-7-Yl)-3-Chlorofuro[2,3-C]pyridin-4-Yl]-1h-Pyrazol-1-Yl}cyclohexanol](/img/structure/B605089.png)




![N-(3-((2-((3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide maleate](/img/structure/B605098.png)

![2-(1-Propylpiperidin-4-yl)-1H-benzo[d]imidazole-7-carboxamide succinate](/img/structure/B605106.png)
